molecular formula C12H10N2O B13946197 5,6-Dihydrobenzo[h]quinazolin-4(1H)-one CAS No. 57711-34-9

5,6-Dihydrobenzo[h]quinazolin-4(1H)-one

Cat. No.: B13946197
CAS No.: 57711-34-9
M. Wt: 198.22 g/mol
InChI Key: UZBYZWOESBBUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrobenzo[h]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves the reaction of 2-halobenzamides with nitriles in the presence of a copper catalyst and a base such as potassium tert-butoxide . This reaction proceeds through a nucleophilic addition followed by an S_NAr reaction, resulting in the formation of the quinazolinone core.

Industrial Production Methods

While specific industrial production methods for 5,6-dihydrobenzo[h]quinazolin-4(3H)-one are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydrobenzo[h]quinazolin-4(3H)-one stands out due to its specific inhibitory effects on bacterial virulence and its potential as a versatile building block for synthesizing various biologically active compounds. Its unique structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

57711-34-9

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5,6-dihydro-3H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C12H10N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-4,7H,5-6H2,(H,13,14,15)

InChI Key

UZBYZWOESBBUFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.